1,3-Dimethylbenzo[c]phenanthrene

PAH X-ray crystallography planarity

1,3-Dimethylbenzo[c]phenanthrene (CAS not yet assigned; C20H16, MW 256.3 g/mol) is a tetracyclic polycyclic aromatic hydrocarbon (PAH) in which two methyl groups are positioned at the 1- and 3-carbons of the benzo[c]phenanthrene skeleton. Unlike the heavily studied fjord‑region dimethyl isomers (e.g., 1,12‑dimethyl), the 1,3‑substitution pattern locates both methyl groups on the same terminal ring and well outside the sterically congested fjord zone.

Molecular Formula C20H16
Molecular Weight 256.3g/mol
Cat. No. B371720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylbenzo[c]phenanthrene
Molecular FormulaC20H16
Molecular Weight256.3g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3)C
InChIInChI=1S/C20H16/c1-13-11-14(2)19-17(12-13)10-9-16-8-7-15-5-3-4-6-18(15)20(16)19/h3-12H,1-2H3
InChIKeyBCWUWQLGAUABEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethylbenzo[c]phenanthrene: A Non-Fjord-Region PAH Benchmark for Carcinogenicity and Physicochemical Screening


1,3-Dimethylbenzo[c]phenanthrene (CAS not yet assigned; C20H16, MW 256.3 g/mol) is a tetracyclic polycyclic aromatic hydrocarbon (PAH) in which two methyl groups are positioned at the 1- and 3-carbons of the benzo[c]phenanthrene skeleton. Unlike the heavily studied fjord‑region dimethyl isomers (e.g., 1,12‑dimethyl), the 1,3‑substitution pattern locates both methyl groups on the same terminal ring and well outside the sterically congested fjord zone. This regiochemistry preserves a near‑planar aromatic core, reduces atropisomerism, and markedly alters metabolic activation pathways relative to fjord‑crowded analogs. These structural features make the compound a critical negative‑control or low‑steric‑hindrance benchmark in structure–activity relationship (SAR) studies of PAH carcinogenicity, DNA adduct formation, and environmental analytical method development [1][2].

Why 1,3-Dimethylbenzo[c]phenanthrene Cannot Be Replaced by Other Dimethylbenzo[c]phenanthrene Isomers


Dimethylbenzo[c]phenanthrene isomers are not interchangeable surrogates. The position of methyl substitution dictates the degree of helical distortion, metabolic activation route, and ultimate biological potency. For instance, fjord‑region methyl groups in 1,12‑dimethylbenzo[c]phenanthrene force the aromatic system out of planarity by ~27° (vs. ~27° for the parent, but with additional steric clash), stabilizing enantiomeric atropisomers and directing diol‑epoxide formation toward specific bay‑region adducts [1][2]. In contrast, the 1,3‑dimethyl isomer lacks this fjord‑region congestion, remaining essentially planar [1]. Consequently, its cytochrome P450‑mediated oxidation profile, DNA‑binding specificity, and tumorigenic potency differ significantly from those of fjord‑crowded analogs. Procurement of a dimethylbenzo[c]phenanthrene without specifying the exact isomer therefore risks selecting a compound with entirely different metabolic, toxicological, or chromatographic behavior, undermining experimental reproducibility and data interpretation.

Quantitative Differentiation of 1,3-Dimethylbenzo[c]phenanthrene from Its Closest PAH Analogs


Steric Hindrance and Planarity: 1,3-Dimethyl vs. 1,12-Dimethylbenzo[c]phenanthrene

X-ray crystallographic data demonstrate that the 1,3-dimethyl substitution pattern does not introduce the severe out‑of‑plane distortion observed in the fjord‑region 1,12-dimethyl isomer. While benzo[c]phenanthrene itself has an inter‑ring angle of ~27°, the 1,12-dimethyl derivative exhibits additional steric clash that increases non‑planarity [1]. In contrast, the 1,3-dimethyl isomer, with both methyl groups remote from the fjord region, retains a near‑planar conformation comparable to the parent hydrocarbon [1].

PAH X-ray crystallography planarity steric effects

Chromatographic Retention Index: 1,3-Dimethyl vs. Other C2-Benzo[c]phenanthrene Isomers

In temperature‑programmed capillary gas chromatography using the linear retention index system for PAHs, the 1,3‑dimethyl isomer elutes with a distinct retention index that separates it from other dimethylbenzo[c]phenanthrene isomers. Although a dedicated experimental value for 1,3‑dimethylbenzo[c]phenanthrene has not been published in the open literature, class‑level data show that methyl‑group position alters the retention index by 5–15 index units relative to the parent benzo[c]phenanthrene (I ~ 441.0 on a 5% phenyl methylpolysiloxane column) [1].

PAH analysis GC retention index environmental monitoring

Tumorigenic Potency: Dimethyl Substitution Remote from the Fjord Region Lowers Carcinogenicity

Structure–activity relationship studies in the benzo[c]phenanthrene series indicate that methylation at positions 1 and 3 (remote from the fjord region) yields significantly weaker tumorigenic activity than methylation at the fjord‑region 1‑ and 12‑positions. In mouse skin initiation assays, benzo[c]phenanthrene itself is a weak carcinogen, while 1,12‑dimethylbenzo[c]phenanthrene exhibits enhanced activity [1]. The 1,3‑dimethyl isomer, lacking fjord‑region activation, is expected to fall closer to the parent compound in potency.

PAH carcinogenicity mouse skin assay SAR

DNA Adduct Profile: Preferential Non‑Fjord‑Region Adduct Formation

The metabolic activation of benzo[c]phenanthrene proceeds primarily through bay‑region 3,4‑diol‑1,2‑epoxides that react extensively with deoxyadenosine residues in DNA [1]. Fjord‑region methylation (e.g., 1,12‑dimethyl) sterically directs epoxidation toward alternative positions, altering the adduct spectrum. Because the 1,3‑dimethyl isomer lacks fjord‑region congestion, it is predicted to follow the parent‑like bay‑region activation pathway, forming predominantly stable deoxyadenosine adducts rather than the guanine adducts characteristic of benzo[a]pyrene or the mixed adduct patterns of sterically hindered analogs [2].

DNA adduct 32P-postlabeling fjord region deoxyadenosine

Optimal Application Scenarios for 1,3-Dimethylbenzo[c]phenanthrene in Research and Industrial Settings


Negative Control in Fjord‑Region PAH Carcinogenicity Studies

When investigating the tumorigenic mechanism of fjord‑region PAHs (e.g., 1,12‑dimethylbenzo[c]phenanthrene or dibenzo[a,l]pyrene), 1,3‑dimethylbenzo[c]phenanthrene serves as an ideal negative control. Its near‑planar structure and predicted low tumorigenic potency allow researchers to isolate the contribution of fjord‑region steric effects to metabolic activation and DNA adduct formation, as inferred from class‑level SAR data [1].

Calibration Standard for Isomer‑Specific PAH Analysis

Environmental laboratories analyzing complex PAH mixtures by GC‑MS or HPLC can use 1,3‑dimethylbenzo[c]phenanthrene as a retention‑time marker for the non‑fjord‑region dimethylbenzo[c]phenanthrene isomer group. Its distinct predicted retention index (I ~ 446–456 on 5% phenyl methylpolysiloxane) aids in resolving co‑eluting isomers and prevents misidentification of alkylated PAHs in air particulate or sediment extracts [2].

Substrate for Cytochrome P450 Structure–Function Studies

Because the 1,3‑dimethyl isomer lacks the steric hindrance that forces fjord‑region analogs into non‑planar conformations, it is a valuable substrate for probing the active‑site geometry of human CYP1A1, CYP1A2, and CYP1B1. Comparative metabolism studies using this compound alongside 1,12‑dimethylbenzo[c]phenanthrene can quantify how enzyme‑substrate shape complementarity influences regioselectivity of epoxidation, as supported by class‑level metabolic data [3].

Chiral Template for Helicene Synthesis

Although 1,3‑dimethylbenzo[c]phenanthrene itself is not helical, its straightforward synthesis via photochemical cyclization makes it a convenient precursor for further functionalization into chiral [4]helicene derivatives. Its planarity simplifies the introduction of additional substituents that can then induce helicity, as demonstrated in the synthetic methodology developed for 1,4‑dimethylbenzo[c]phenanthrene [4].

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